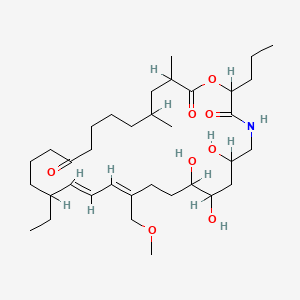![molecular formula C21H29N5O B1242954 N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-butylphenyl)ethylideneamino]-2-methyl-6-(4-morpholinyl)-4-pyrimidinamine is a dialkylarylamine and a tertiary amino compound.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The reactions involving similar chemical structures to N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine have been studied to understand their chemical properties and potential formation pathways. These studies involve the synthesis of complex compounds with various substituents, providing insights into the structural and chemical behavior of such compounds (Tumkevičius, 1994).
DNA Binding and Biological Activities
- Research on molecules structurally related to the subject compound reveals their potential in binding with DNA, indicating possible applications in the study of DNA interactions. These studies also highlight the antimicrobial and anti-cancer properties of these compounds, which could be relevant for the development of new pharmaceuticals (Farghaly et al., 2020).
Antimicrobial and Anti-Cancer Properties
- Investigations into compounds with structural similarities have shown promising antimicrobial and anti-cancer activities. These studies can inform the development of new therapeutic agents, particularly in targeting specific types of cancer cells and microbes (Gomha et al., 2015).
Applications in Corrosion Inhibition
- A unique application of related compounds has been found in the field of corrosion inhibition. The inhibitive effect of these compounds on corrosion in metal environments has been studied, suggesting potential industrial applications in protecting metals from corrosion (Mohajernia et al., 2013).
Development of Antimicrobial Agents
- The synthesis and characterization of compounds structurally related have been explored for their potential as antimicrobial agents. These studies offer insights into the development of new drugs with enhanced microbial inhibitory properties (Desai et al., 2007).
Properties
Molecular Formula |
C21H29N5O |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-methyl-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C21H29N5O/c1-4-5-6-18-7-9-19(10-8-18)16(2)24-25-20-15-21(23-17(3)22-20)26-11-13-27-14-12-26/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,23,25)/b24-16+ |
InChI Key |
QBFALBLSXWEBNQ-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)N3CCOCC3)/C |
SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)N3CCOCC3)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)N3CCOCC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


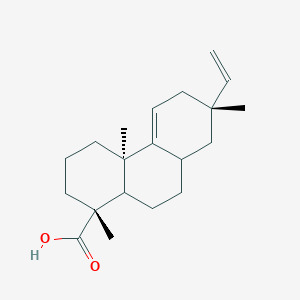


![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
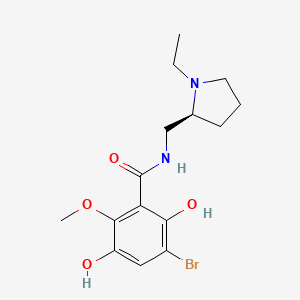

![5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1242881.png)
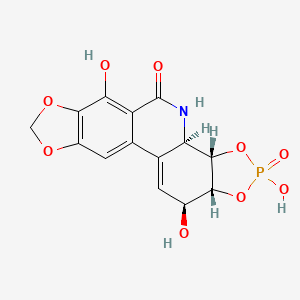
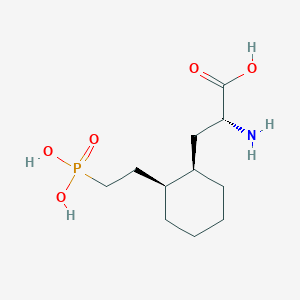



![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
